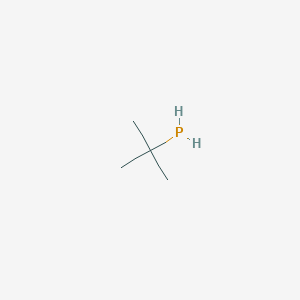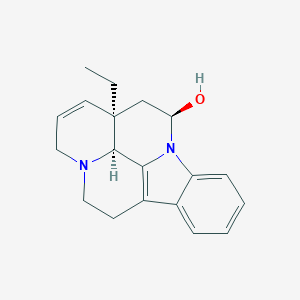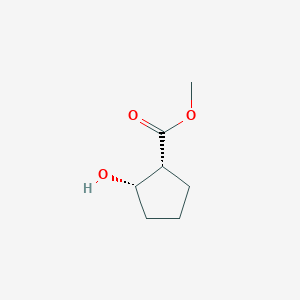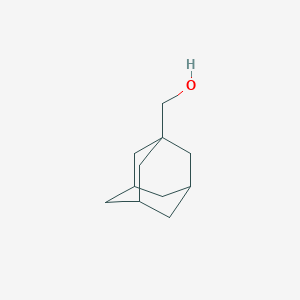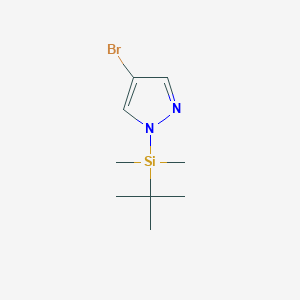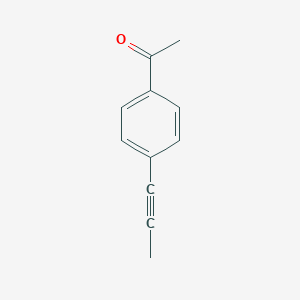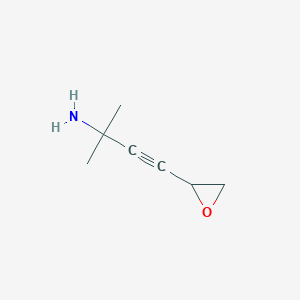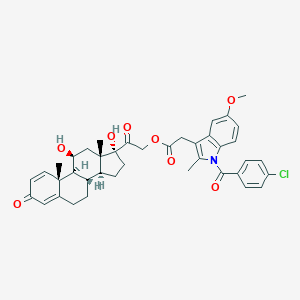
Indopred
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indopred is a synthetic glucocorticoid that is widely used in scientific research. It is a derivative of prednisolone and has anti-inflammatory and immunosuppressive properties. Indopred is commonly used in laboratory experiments to study the effects of glucocorticoids on various biological processes.
Applications De Recherche Scientifique
Indopred is widely used in scientific research to study the effects of glucocorticoids on various biological processes. It is commonly used to induce immunosuppression in animal models of autoimmune diseases and to study the effects of glucocorticoids on gene expression and protein synthesis. Indopred is also used in studies of the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body's response to stress.
Mécanisme D'action
Indopred exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors (GRs) in the cytoplasm of target cells. This complex then translocates to the nucleus, where it modulates gene expression and protein synthesis. Indopred also inhibits the production of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of many inflammatory diseases.
Effets Biochimiques Et Physiologiques
Indopred has a wide range of biochemical and physiological effects, including the suppression of immune responses, the inhibition of inflammation, and the modulation of gene expression and protein synthesis. It also affects the metabolism of carbohydrates, proteins, and fats, and can cause changes in blood pressure, electrolyte balance, and bone density.
Avantages Et Limitations Des Expériences En Laboratoire
Indopred has several advantages for laboratory experiments, including its well-established synthesis method, its high purity, and its known mechanism of action. It is also relatively inexpensive and widely available. However, Indopred has some limitations, including its potential for non-specific effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on Indopred. One area of interest is the development of more selective glucocorticoid receptor agonists that can target specific tissues or cell types. Another area of interest is the development of new formulations of Indopred that can improve its solubility and bioavailability. Finally, there is a need for further studies on the long-term effects of Indopred on various physiological systems, including the immune system, the cardiovascular system, and the skeletal system.
Conclusion:
In conclusion, Indopred is a synthetic glucocorticoid that is widely used in scientific research. Its well-established synthesis method, known mechanism of action, and wide range of biochemical and physiological effects make it a valuable tool for studying the effects of glucocorticoids on various biological processes. However, its potential for non-specific effects and limited solubility in aqueous solutions should be taken into consideration when designing experiments. Further research is needed to develop more selective glucocorticoid receptor agonists and to investigate the long-term effects of Indopred on various physiological systems.
Méthodes De Synthèse
Indopred is synthesized by the reaction of prednisolone with acetic anhydride in the presence of a catalyst. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques. The synthesis of Indopred is well-established and has been described in numerous publications.
Propriétés
Numéro CAS |
118462-63-8 |
|---|---|
Nom du produit |
Indopred |
Formule moléculaire |
C40H42ClNO8 |
Poids moléculaire |
700.2 g/mol |
Nom IUPAC |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C40H42ClNO8/c1-22-29(30-18-27(49-4)10-12-32(30)42(22)37(47)23-5-8-25(41)9-6-23)19-35(46)50-21-34(45)40(48)16-14-31-28-11-7-24-17-26(43)13-15-38(24,2)36(28)33(44)20-39(31,40)3/h5-6,8-10,12-13,15,17-18,28,31,33,36,44,48H,7,11,14,16,19-21H2,1-4H3/t28-,31-,33-,36+,38-,39-,40-/m0/s1 |
Clé InChI |
JTDRVDCAXRMCGS-YMLVGWPTSA-N |
SMILES isomérique |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)[C@]4(CC[C@@H]5[C@@]4(C[C@@H]([C@H]6[C@H]5CCC7=CC(=O)C=C[C@]67C)O)C)O |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)C4(CCC5C4(CC(C6C5CCC7=CC(=O)C=CC67C)O)C)O |
SMILES canonique |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)C4(CCC5C4(CC(C6C5CCC7=CC(=O)C=CC67C)O)C)O |
Synonymes |
INDOPRED |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



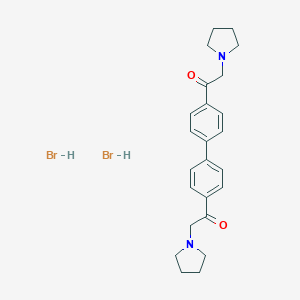
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)
